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Compound of Interest

Compound Name: 2-(2-Aminopropyl)-4-bromophenol

CAS No.: 477514-54-8

Cat. No.: B1492515 Get Quote

Executive Summary: The Bromophenol Scaffold
Bromophenols (BPs) are a class of polyhalogenated secondary metabolites primarily isolated

from marine red algae (Rhodomelaceae) and increasingly synthesized for pharmaceutical

optimization.[1][2] Unlike generic phenolic compounds, the specific ortho/para-bromination

patterns on the phenol ring confer unique steric and electronic properties that enhance binding

affinity to deep hydrophobic pockets in enzymes like PTP1B and stabilize interactions within

the bacterial biofilm matrix.

This guide provides a comparative analysis of three primary bioactivity domains: Metabolic

Regulation (Type 2 Diabetes), Oncology (Apoptosis/STING activation), and Antimicrobial

Efficacy (MRSA/Biofilm). It moves beyond simple literature review to offer actionable

experimental protocols and structure-activity relationship (SAR) insights.

Metabolic Regulation: PTP1B Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling

pathway.[3][4][5] Bromophenol derivatives have emerged as potent, non-sugar-based PTP1B

inhibitors, offering a distinct advantage over traditional phosphotyrosine mimetics which often

suffer from poor cell permeability.
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Bromophenols function primarily as competitive inhibitors. The bromine atoms act as

bioisosteres, filling the hydrophobic sub-pockets of the PTP1B active site, while the hydroxyl

groups form critical hydrogen bonds with residues Arg221 and Ala217 in the catalytic loop.

Signaling Pathway Visualization
The following diagram illustrates the intervention point of bromophenol derivatives (e.g., BDD,

CYC31) within the insulin signaling cascade.
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Figure 1: Insulin signaling cascade showing PTP1B negative regulation and the restorative

effect of bromophenol inhibition.

Comparative Efficacy Data (PTP1B)
The table below compares key bromophenol derivatives. Note the significant potency shift

when hybridization strategies (e.g., saccharide fusion) are employed.

Compound ID Source/Class IC50 (PTP1B)
Selectivity (vs
TCPTP)

Key Structural
Feature

BDD R. confervoides 2.4 µM Moderate

Symmetric bis-

bromophenol

ether

Compound 4g
Synthetic

Derivative
0.68 µM High

Highly

brominated

scaffold

Compound 10a
BP-Saccharide

Hybrid
0.199 µM 32-fold

Glycosidic

linkage improves

uptake

CYC31 Natural Product ~1.5 µM High

Binds

Ala217/Arg221/G

ly183

Oncology: Apoptosis and STING Activation
Recent application sciences have pivoted bromophenols from simple antioxidants to complex

signaling modulators in cancer therapy.[6]

Mechanisms
Apoptosis Induction: Compounds like WLJ18 (Indolin-2-one hybrid) and BDDPM induce

mitochondrial dysfunction, upregulating Bax and downregulating Bcl-2.

STING Agonism: A novel class (e.g., OSBP63) activates the STING pathway, bridging innate

immunity and anti-tumor activity—a rare trait for small molecules.
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Apoptosis Workflow Visualization
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Figure 2: Mechanism of bromophenol-induced apoptosis via the intrinsic mitochondrial

pathway.

Experimental Protocols
To ensure reproducibility, the following protocols are standardized for bromophenol

characterization.

Protocol A: PTP1B Enzymatic Inhibition Assay
(Colorimetric)
Purpose: Determine IC50 values for metabolic regulation potential. Validation: Z-factor > 0.5

required for high-throughput screening.

Reagents:

Recombinant human PTP1B (residues 1–321).

Substrate: p-Nitrophenyl phosphate (pNPP).[4][7]

Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 1 mM EDTA, 1 mM DTT.

Workflow:
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Preparation: Dissolve bromophenol derivatives in DMSO. Critical: Final DMSO concentration

must be <1% to prevent enzyme denaturation.

Incubation: Mix 10 µL of compound + 20 µL PTP1B (0.1 µg/mL) in 130 µL buffer. Incubate at

37°C for 10 minutes to allow inhibitor binding to the catalytic pocket.

Initiation: Add 40 µL of pNPP (4 mM).

Measurement: Incubate for 20–30 minutes at 37°C. Stop reaction with 50 µL 3M NaOH if

endpoint assay, or measure kinetically.

Detection: Read Absorbance at 405 nm (formation of p-nitrophenol).[4]

Analysis: Calculate % Inhibition =

. Plot non-linear regression for IC50.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Purpose: Assess anticancer efficacy and selectivity index.

Workflow:

Seeding: Seed cancer cells (e.g., MCF-7, A549) at

cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Add bromophenol derivatives (serial dilutions 0.1 – 100 µM). Include Doxorubicin

as positive control. Incubate for 48h.

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C. Note: Viable

mitochondria reduce MTT to purple formazan.

Solubilization: Aspirate medium. Add 150 µL DMSO to dissolve formazan crystals. Shake 10

min.

Quantification: Measure Absorbance at 570 nm (reference 630 nm).
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Comparative Data Summary
The following table synthesizes bioactivity data across multiple therapeutic indications.

Derivative
Class

Lead
Compound

Target/Cell
Line

Activity Metric
Mechanism
Note

Simple

Bromophenol

Compound 2 (3-

bromo-2,6-

dihydroxyacetop

henone)

S. aureus /

MRSA

MIC: ~30-60

µg/mL

Biofilm

disruption;

Quorum sensing

inhibition

Marine Ether BDD K562 (Leukemia) IC50: 13.9 µg/mL

Mitochondrial

apoptosis;

Bax/Bcl-2

modulation

Indolinone

Hybrid
WLJ18 A549 (Lung) IC50: < 5 µM

Cell cycle arrest

(G0/G1); ROS

generation

Saccharide

Hybrid
Compound 10a PTP1B Enzyme IC50: 199 nM

High selectivity

over TCPTP due

to sugar moiety

STING Agonist OSBP63
Breast Cancer

Model

Tumor

Regression

Activates

IRF3/IFN-β

pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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